tert-butyl N-[2-methyl-4-[(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-oxobutan-2-yl]carbamate
Description
tert-butyl N-[2-methyl-4-[(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-oxobutan-2-yl]carbamate: is a complex organic compound. This molecule belongs to a class of compounds that exhibit potential therapeutic and synthetic applications, especially in areas such as drug design and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-methyl-4-[(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-17(2,3)24-16(23)19-18(4,5)11-15(22)21-13-7-8-14(21)12-20(6)10-9-13/h13-14H,7-12H2,1-6H3,(H,19,23)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUNKDJFKPQQX-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)N1C2CCC1CN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)N1[C@H]2CC[C@@H]1CN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available starting materials.
Key Reagents: : Typical reagents involved include tert-butyl carbamate, various amines, and bicyclic intermediates.
Reaction Conditions: : Common reaction conditions involve controlled temperatures, inert atmosphere (such as nitrogen or argon), and catalysts to drive the reaction to completion.
Industrial Production Methods
Industrial production might involve multi-step synthesis, often optimizing for yield and purity. This process often employs automated flow reactors to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can be oxidized using mild to strong oxidizing agents.
Reduction: : Reduces under specific conditions, often involving hydride sources.
Substitution: : Engages in nucleophilic substitution reactions, especially at specific reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: : Halides, amines.
Major Products Formed
The products depend on the reaction type but may include various oxygenated or aminated derivatives, emphasizing the functional versatility of the compound.
Scientific Research Applications
This compound finds relevance in:
Chemistry: : Acts as a key intermediate in organic synthesis and complex molecule construction.
Biology: : Used in studying enzyme interactions and metabolic pathways.
Medicine: : Potential precursor or active agent in pharmaceuticals targeting specific biological pathways.
Industry: : Employed in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity through structural mimicry or inhibition. This can disrupt normal biological processes, making it useful in therapeutic contexts.
Comparison with Similar Compounds
Unique Characteristics
Structural Complexity: : More complex than simpler carbamates.
Reactivity: : Unique reactive sites provide a broader range of chemical transformations.
Similar Compounds
tert-butyl carbamate: : Simpler structure and less diverse reactivity.
Methyl carbamate: : Lower molecular complexity and fewer functional groups.
This compound's unique structure and versatile reactivity make it a standout in both synthetic and applied chemistry fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
